

# Spectroscopic Profiling of 2-Amino-3-methoxypropan-1-ol: A Comparative Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL

CAS No.: 253443-56-0

Cat. No.: B3021761

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## Executive Summary & Structural Significance

**2-Amino-3-methoxypropan-1-ol** (CAS: 42366-53-4 for racemic; specific isomers vary) represents a critical "desymmetrized" scaffold derived from the serinol (2-amino-1,3-propanediol) family. Unlike its parent compound serinol, which possesses a plane of symmetry making its primary hydroxyls chemically equivalent, the introduction of the methoxy ether moiety creates a permanent chiral center (C2).

For medicinal chemists, this structural shift is not merely cosmetic—it fundamentally alters the spectroscopic signature and the reactivity profile, serving as a vital intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopromide class) and sphingosine mimetics.

This guide provides an objective spectroscopic comparison between **2-Amino-3-methoxypropan-1-ol**, its symmetric parent Serinol, and key N-acylated derivatives, focusing on NMR, IR, and MS modalities.

# Comparative Spectroscopic Analysis

## Nuclear Magnetic Resonance (NMR) Profiling

The most distinct spectroscopic feature arises in the

H and

C NMR spectra. The loss of symmetry in **2-Amino-3-methoxypropan-1-ol** resolves the two methylene groups into distinct environments, unlike the equivalent signals seen in Serinol.

### Table 1: Characteristic NMR Shifts (Comparison)

Solvent:

(Standard for polar amino alcohols)

Feature	Serinol (Parent)	2-Amino-3-methoxypropan-1-ol (Target)	Spectroscopic Causality
Symmetry	(Plane of Symmetry)	(Asymmetric)	Desymmetrization breaks magnetic equivalence.
C2 Methine (H)	~3.0 - 3.2 ppm (m)	~3.3 - 3.5 ppm (m)	Inductive effect of ether oxygen is slightly weaker than free OH, but environment is similar.
-O Protons	Equivalent: ~3.6 ppm (d, 4H)	Distinct: 1. -OH: ~3.6 - 3.7 ppm (m, 2H) 2. -OMe: ~3.4 - 3.5 ppm (m, 2H)	The methoxy-bearing methylene is shielded relative to the free alcohol methylene.
Methoxy Group	Absent	Singlet: ~3.35 ppm (s, 3H)	Diagnostic sharp singlet confirming O-methylation.
C Backbone	2 Signals: (~55 ppm) (~61 ppm, 2C)	3 Signals: (~53 ppm) -OH (~62 ppm) -OMe (~73 ppm)	Ether formation significantly deshields the carbon atom (-effect).

“

*Critical Application Note: In chiral solvents or in the presence of chiral shift reagents, the methylene protons of **2-Amino-3-methoxypropan-1-ol** often display diastereotopic character (ABX system) due to the adjacent stereocenter, appearing as complex multiplets rather than simple doublets.*

## Infrared Spectroscopy (FT-IR)

Differentiation relies on the "Fingerprint Region" (1000–1300  $\text{cm}^{-1}$ ) where ether linkages manifest.

- Serinol: Dominant broad band at 3200–3400  $\text{cm}^{-1}$  (O-H/N-H stretch). Strong C-O stretch at ~1050  $\text{cm}^{-1}$  (primary alcohol).
- **2-Amino-3-methoxypropan-1-ol:**
  - O-H/N-H: Broad band persists but intensity may be reduced (one less OH).
  - C-O-C (Ether): New, distinct band appears ~1100–1120  $\text{cm}^{-1}$  (asymmetric stretch).
  - C-H (Methoxy): Subtle shoulder at ~2830  $\text{cm}^{-1}$  characteristic of stretching.

## Mass Spectrometry (MS) Fragmentation

Ionization: ESI+ (Electrospray Ionization)

- Serinol (MW 91):
  - . Major fragment:  
60 (  
).

- **2-Amino-3-methoxypropan-1-ol** (MW 105):

.

- Pathway A: Loss of

(

)

Peak at

74.

- Pathway B: Loss of

(

)

Peak at

60.

- Differentiation: The presence of the

74 fragment is unique to the methoxy derivative, confirming the "heavy" side chain.

## Derivative Analysis: Monitoring Functionalization

In drug development, this amine is often acylated. Monitoring the shift from Amine to Amide is critical.

### Workflow: N-Acetylation Monitoring

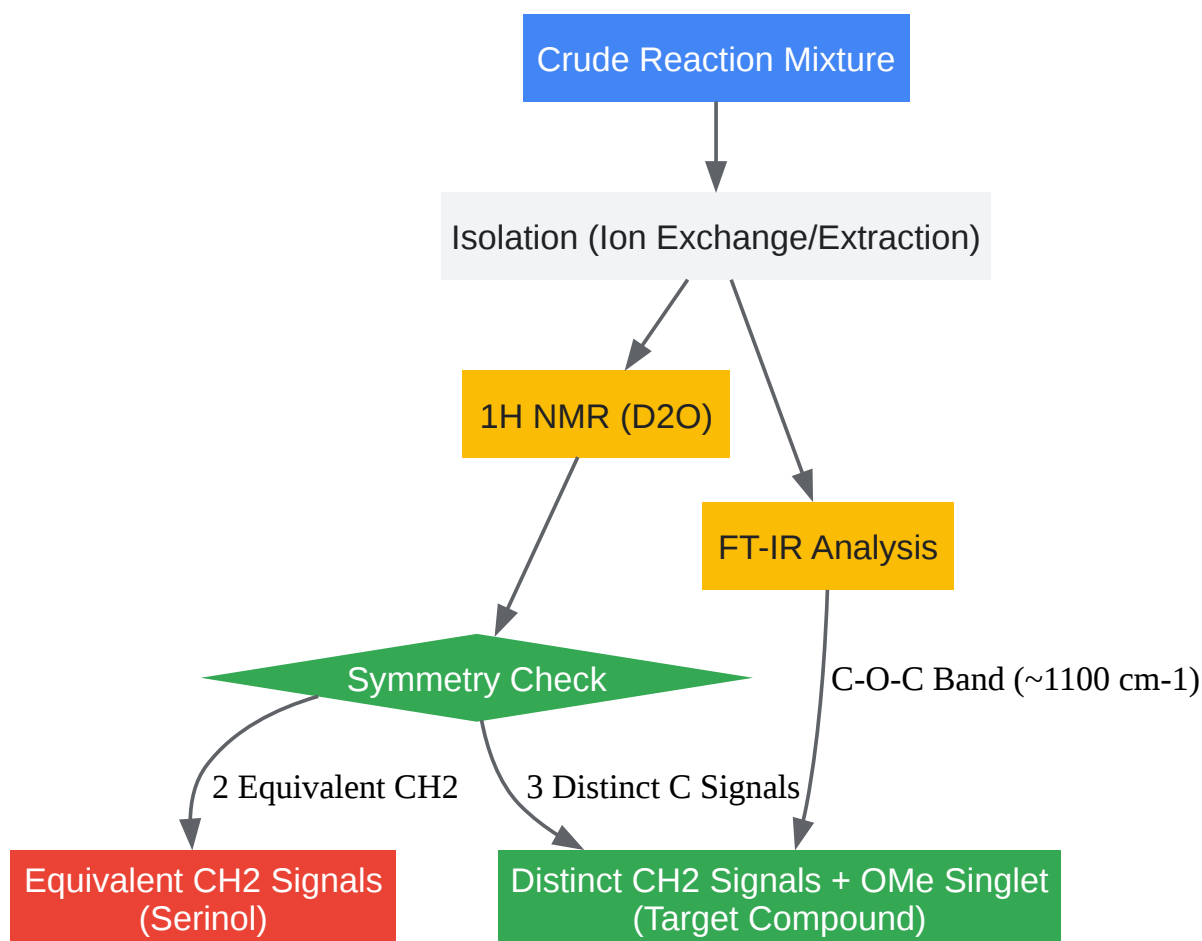
When **2-Amino-3-methoxypropan-1-ol** is converted to its acetamide derivative:

- <sup>1</sup>H NMR: The methine proton ( ) shifts downfield by ~0.8–1.0 ppm due to the electron-withdrawing amide carbonyl.
- IR: Appearance of Amide I (~1650 cm<sup>-1</sup>) and Amide II (~1540 cm<sup>-1</sup>) bands.

- Solubility: Drastic reduction in water solubility compared to the free amine salt.

## Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing these serinol derivatives during synthesis.



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Caption: Analytical decision tree for differentiating symmetric serinol impurities from the asymmetric methoxy target.

## Experimental Protocols

## Protocol A: Sample Preparation for High-Resolution NMR

To ensure resolution of the diastereotopic protons and prevent OH/NH exchange broadening.

- Solvent Selection: Use DMSO-d6 if observing labile protons (OH/NH) is required. Use D<sub>2</sub>O for sharp backbone signals (labile protons will exchange and disappear).
- Preparation: Dissolve 10–15 mg of the amino alcohol in 0.6 mL of solvent.
- Reference: For   
  
 , use an internal standard like TSP (trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (approx. 4.79 ppm).
- Acquisition: Set relaxation delay (   
  
 ) to >5 seconds to allow full relaxation of the methoxy protons for accurate integration.

## Protocol B: Thin Layer Chromatography (TLC) Visualization

Amino alcohols lack strong UV chromophores.

- Stationary Phase: Silica Gel 60 F254.
- Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).
- Stain (Critical): Ninhydrin.
  - Procedure: Dip plate, heat at 110°C.
  - Result: Free amines appear as purple/red spots. N-acylated derivatives will not stain or require harsh heating/chlorine dip.

## References

- Sigma-Aldrich. **2-Amino-3-methoxypropan-1-ol** Product Sheet & CAS Data. [Link](#)

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- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Authoritative text for chemical shift rules of amino alcohols/ethers).
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## Sources

- 1. Serinol - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
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